molecular formula C12H11ClN2O3 B8763797 6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one CAS No. 69024-93-7

6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one

Cat. No.: B8763797
CAS No.: 69024-93-7
M. Wt: 266.68 g/mol
InChI Key: OTJVTRMAAPTYBK-UHFFFAOYSA-N
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Description

6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

CAS No.

69024-93-7

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

6-(2-chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3-one

InChI

InChI=1S/C12H11ClN2O3/c13-9-3-1-2-4-10(9)18-11-5-6-12(17)15(14-11)7-8-16/h1-6,16H,7-8H2

InChI Key

OTJVTRMAAPTYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NN(C(=O)C=C2)CCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the pyridazinone core.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridazinone ring or the chlorophenoxy group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group might yield a ketone, while substitution of the chlorophenoxy group could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)
  • 3(2H)-Pyridazinone, 6-(2-bromophenoxy)-2-(2-hydroxyethyl)
  • 3(2H)-Pyridazinone, 6-(2-methylphenoxy)-2-(2-hydroxyethyl)

Uniqueness

6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenoxy group and the hydroxyethyl group can confer distinct properties compared to other similar compounds.

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